molecular formula C11H18N2S B8638586 4-[(2-Thienylmethyl)amino]-1-methylpiperidine

4-[(2-Thienylmethyl)amino]-1-methylpiperidine

Cat. No. B8638586
M. Wt: 210.34 g/mol
InChI Key: ISKKJDIJKWZVRN-UHFFFAOYSA-N
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Patent
US06756393B2

Procedure details

Starting materials: 1-Methyl-4-piperidone (0.5 g, 4.4 mmol, 1.0 eq.), 2-thienylmethylamine(0.52 g, 1.0 eq.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][NH2:15]>>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][NH:15][CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
S1C(=CC=C1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CNC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.